Molecular Weight and Hydrogen-Bonding Capacity Differentiate 2,4-Diacetamido-1-naphthol from Mono-Acetamido Naphthol Analogs
2,4-Diacetamido-1-naphthol (MW 258.27 g/mol) carries a molecular weight approximately 28% greater than its closest mono-acetamido analog, N-(4-hydroxynaphthalen-1-yl)acetamide (MW 201.22 g/mol) [1]. The compound possesses three hydrogen bond donors (two acetamido NH and one phenolic OH) and three hydrogen bond acceptors (two acetamido carbonyl oxygens and one phenolic oxygen), compared to two HBD and two HBA for the mono-acetamido analog [1]. This difference in hydrogen-bonding stoichiometry has practical implications for solubility in organic solvent systems and for the efficiency of intermolecular interactions with diazonium salts during coupling reactions.
| Evidence Dimension | Molecular weight and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | MW 258.27 g/mol; HBD count = 3; HBA count = 3; TPSA 78.4 Ų [1] |
| Comparator Or Baseline | N-(4-hydroxynaphthalen-1-yl)acetamide (CAS 85-12-1): MW 201.22 g/mol; HBD count = 2; HBA count = 2 |
| Quantified Difference | ΔMW = +57.05 g/mol (+28.3%); ΔHBD = +1; ΔHBA = +1 |
| Conditions | Computed molecular properties (PubChem 2024.12.12 release); vendor specification data for comparator |
Why This Matters
For procurement decisions, the distinct molecular weight and hydrogen-bonding profile enable unequivocal analytical identification (e.g., by LC-MS or NMR) and predict differential solubility and reactivity that cannot be replicated by simply doubling the molar quantity of a mono-acetamido analog.
- [1] PubChem CID 234356. Computed properties: molecular weight, HBD/HBA count, TPSA, XLogP3-AA. View Source
